4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729365
InChI: InChI=1S/C10H8FN3O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,1H3
SMILES: CN1C=C(C=N1)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.19 g/mol

4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole

CAS No.:

Cat. No.: VC13729365

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole -

Specification

Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
IUPAC Name 4-(4-fluoro-3-nitrophenyl)-1-methylpyrazole
Standard InChI InChI=1S/C10H8FN3O2/c1-13-6-8(5-12-13)7-2-3-9(11)10(4-7)14(15)16/h2-6H,1H3
Standard InChI Key NWKCEOFTEDKAHA-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Canonical SMILES CN1C=C(C=N1)C2=CC(=C(C=C2)F)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Descriptors

The IUPAC name 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole reflects its substitution pattern: a fluorine atom at the 4-position and a nitro group (-NO2_2) at the 3-position of the phenyl ring, which is attached to the 4-position of the 1-methylpyrazole backbone . Key identifiers include:

PropertyValue/Descriptor
Molecular FormulaC10H8FN3O2\text{C}_{10}\text{H}_{8}\text{FN}_{3}\text{O}_{2}
Molecular Weight221.19 g/mol
InChIKeyNWKCEOFTEDKAHA-UHFFFAOYSA-N
SMILESCN1C=C(C=N1)C2=CC(=C(C=C2)F)N+[O-]
CAS Registry Number400877-64-7
PubChem CID89501221

The planar structure of the pyrazole ring and the electron-withdrawing nitro and fluorine substituents contribute to its physicochemical behavior, including solubility and reactivity .

Synthesis and Structural Modification

Synthetic Routes

While no direct synthesis protocol for 4-(4-fluoro-3-nitrophenyl)-1-methyl-1H-pyrazole is explicitly detailed in the literature, analogous methods for nitro-functionalized pyrazoles suggest viable pathways. A common strategy involves:

  • Cyclocondensation: Reaction of hydrazines with 1,3-diketones or α,β-unsaturated ketones to form the pyrazole core .

  • Electrophilic Aromatic Substitution: Introduction of the nitro group via nitration of a fluorophenyl precursor.

  • Cross-Coupling Reactions: Suzuki-Miyaura coupling to attach the fluorophenyl group to pre-functionalized pyrazoles .

For example, the synthesis of related 3-nitro-pyrazole derivatives employs acetic acid as a solvent and sodium acetate as a catalyst to facilitate condensation reactions between aldehydes and active methylene compounds .

Structural Confirmation

Spectroscopic Characterization (hypothetical based on analogous compounds ):

  • 1^1H NMR: Expected signals include a singlet for the methyl group at δ ~3.85 ppm, pyrazole protons at δ 7.3–8.6 ppm, and aromatic protons from the fluorophenyl group at δ 7.1–8.3 ppm.

  • IR Spectroscopy: Peaks near 1520 cm1^{-1} (C-NO2_2 stretching) and 1350 cm1^{-1} (N-O stretching) confirm the nitro group.

  • LC-MS: A molecular ion peak at m/z = 221 [M+H]+^+ aligns with the compound’s molecular weight.

Physicochemical Properties

Solubility and Stability

The compound’s solubility is influenced by its nitro and fluorine substituents:

  • Polar solvents: Moderately soluble in dimethyl sulfoxide (DMSO) and acetic acid.

  • Nonpolar solvents: Poor solubility in hexane or diethyl ether.
    Stability under ambient conditions is presumed high, though nitro groups may pose explosion risks under extreme heat.

Thermal Properties

Differential scanning calorimetry (DSC) of similar nitro-pyrazoles reveals melting points between 200–250°C, suggesting comparable thermal behavior .

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